![molecular formula C11H12ClN3O2 B2615033 tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1351094-00-2](/img/structure/B2615033.png)
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1053656-57-7) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a tert-butyl ester at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development, due to its reactive 4-chloro moiety and sterically protected carboxylate group . Its tert-butyl ester enhances metabolic stability and solubility compared to smaller alkyl esters, making it advantageous in drug discovery pipelines .
Preparation Methods
The synthesis of tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of diethyl malonate with allyl bromide to form an intermediate, which then undergoes cyclization with amidine to yield the pyrimidine ring . The final product is obtained through chlorination and esterification reactions under controlled conditions . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include potassium tert-butoxide, N,N-diisopropylethylamine, and oxalyl chloride . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with specific biological targets, which can lead to the development of drugs for various conditions.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. Studies have shown that tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can inhibit the proliferation of cancer cell lines, making it a candidate for further drug development aimed at treating specific types of cancer.
- Antiviral Properties : Some studies suggest that compounds similar to this compound may possess antiviral activity. This has prompted investigations into its efficacy against viral infections, particularly those resistant to existing therapies.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a useful building block in organic synthesis.
Applications in Synthesis
- Synthesis of Novel Compounds : Researchers utilize this compound to create novel pyrimidine derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.
Biological Research
The compound is also used in biological studies to understand its mechanism of action and interactions within biological systems.
Research Insights
- Mechanism of Action Studies : Investigations into how this compound interacts with cellular targets have provided insights into its potential therapeutic effects and side effects.
- In Vivo Studies : Animal model studies are being conducted to evaluate the pharmacodynamics and pharmacokinetics of this compound, assessing its safety profile and therapeutic window.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes in the JAK-STAT signaling pathway . By inhibiting these enzymes, the compound can modulate cell division, apoptosis, and other cellular processes, making it a valuable tool in cancer research and treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 100491-29-0)
- Similarity Score : 0.57 .
- Key Differences : Ethyl ester instead of tert-butyl.
- Ethyl esters are more prone to metabolic cleavage in vivo .
Methyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1192711-71-9)
- Similarity Score: Not explicitly quantified, but structurally analogous.
- Key Differences : Methyl ester group.
- Impact : Higher solubility in polar solvents but lower stability under acidic or enzymatic conditions. The methyl group offers less protection during synthetic modifications .
4-Chloro-7-(p-Tolylsulfonyl)pyrrolo[2,3-d]pyrimidine (CAS: 6811-77-4)
- Key Differences : p-Tolylsulfonyl group at position 7 instead of a carboxylate.
- Impact : The sulfonyl group introduces strong electron-withdrawing effects, altering electronic properties and directing substitution reactions to specific ring positions. This compound is often used as a protected intermediate for Suzuki couplings .
Substituent Modifications on the Pyrrolo[2,3-d]pyrimidine Core
7-(tert-Butyl)-4-Chloro-5-Iodo-6-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 2088748-48-3)
- Key Features : Additional 5-iodo and 6-methyl substituents.
4-Chloro-6-Methyl-7H-pyrrolo[2,3-d]pyrimidine
- Synthesis : Prepared via deprotection of a phenylsulfonyl intermediate using potassium tert-butoxide .
- Key Differences : Lacks the carboxylate group, increasing reactivity at position 6 for direct alkylation or acylation.
Physicochemical Properties
Compound | Melting Point (°C) | Solubility | Reactivity at Position 4 |
---|---|---|---|
tert-Butyl ester (Target Compound) | Not reported | Moderate in DMSO | High (Cl as leaving group) |
Ethyl ester | Not reported | High in ethanol | Very high |
Methyl ester | Not reported | High in methanol | Extremely high |
p-Tolylsulfonyl analog | Not reported | Low in polar solvents | Moderate (directed by sulfonyl) |
- Lipophilicity : The tert-butyl ester increases logP compared to methyl/ethyl analogs, favoring blood-brain barrier penetration .
- Stability : tert-Butyl esters resist hydrolysis under basic conditions, whereas methyl esters degrade rapidly .
Research Findings and Industrial Relevance
- Kinase Inhibition : The tert-butyl ester’s bulkiness improves selectivity for ATP-binding pockets in kinases, as seen in analogues tested against Bcr-Abl and EGFR .
- Scalability : Commercial availability (e.g., 50 mg for €516) highlights its role as a high-value building block in medicinal chemistry .
Biological Activity
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 253.68 g/mol
- CAS Number : 1351094-00-2
- Boiling Point : Predicted at 363.1 ± 45.0 °C
The biological activity of tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives has been primarily linked to their inhibitory effects on various kinases, which are critical in cancer signaling pathways. Notably, these compounds exhibit potent inhibition against receptor tyrosine kinases (RTKs), including:
- KIT : Mutant forms associated with gastrointestinal stromal tumors (GIST).
- PDGFRA : Particularly the D842V mutation implicated in certain cancers.
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly impact biological activity. For instance:
- Substituents at the 4-position : Chlorination enhances potency against target kinases.
- Alkyl groups : The presence of tert-butyl groups increases solubility and bioavailability.
- Carboxylate functionality : Essential for interaction with the ATP-binding site of kinases.
Case Studies and Research Findings
Several studies have elucidated the biological activities of this compound:
- Inhibition Studies :
- Cellular Assays :
- Comparative Analysis :
Table of Biological Activity
Compound | Target Kinase | IC (nM) | GI (μM) | Notes |
---|---|---|---|---|
Compound 59 | RET (wild-type) | <1 | 0.1067 ± 0.004 | Best activity observed |
Compound 50 | RET (mutant V804M) | <10 | 0.136 ± 0.063 | Good correlation with enzymatic inhibition |
Compound X | KIT (mutant D816V) | <5 | Not specified | Significant in GIST treatment |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how do they influence reactivity?
- The compound consists of a pyrrolo[2,3-d]pyrimidine core with a chlorine substituent at position 4 and a tert-butyl ester at position 5. The chloro group is electron-withdrawing, enhancing electrophilic substitution reactivity, while the tert-butyl ester stabilizes the carboxylate moiety and facilitates solubility in organic solvents. These groups enable nucleophilic displacement (e.g., Suzuki couplings) and ester hydrolysis for further derivatization .
Q. What are common synthetic routes for preparing this compound?
- Synthesis often involves palladium-catalyzed cross-coupling reactions. For example, describes a protocol using Pd(OAc)₂/XPhos with Cs₂CO₃ in dioxane under nitrogen, achieving coupling with amines or other nucleophiles. Post-synthetic steps may include TFA-mediated deprotection of the tert-butyl group .
Q. How can researchers validate the purity and identity of this compound?
- Analytical methods include:
- HPLC/LC-MS : To assess purity and confirm molecular weight.
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons at 8–9 ppm) .
- X-ray crystallography : For unambiguous structural confirmation in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions involving the 4-chloro group?
- Key variables include:
- Catalyst selection : Pd(OAc)₂/XPhos for Buchwald-Hartwig aminations () vs. alternative catalysts like Pd(PPh₃)₄.
- Base choice : Cs₂CO₃ (highly basic, polar aprotic solvents) vs. K₂CO₃ (milder conditions).
- Solvent effects : Dioxane or DMF for high-temperature reactions.
- Example: A 73% yield was achieved using NaH and (Boc)₂O in DMF for tert-butyl ester formation .
Q. What strategies address contradictions in reported reaction yields for pyrrolo[2,3-d]pyrimidine derivatives?
- Data reconciliation approaches :
- Compare reaction scales (e.g., micromolar vs. gram-scale).
- Adjust stoichiometry of reagents (e.g., excess nucleophile to drive substitution).
- Monitor reaction progress via TLC or in situ spectroscopy to identify side products .
Q. How does this compound interact with biological targets like kinases?
- The compound’s pyrrolopyrimidine scaffold mimics ATP’s adenine binding site in kinases.
- Experimental validation :
- Biochemical assays : Measure IC₅₀ values against kinases (e.g., JAK2, CDK2) using fluorescence polarization.
- Co-crystallization : Resolve binding modes (e.g., hydrogen bonding with kinase hinge regions) .
Q. What structural modifications enhance selectivity in kinase inhibition?
- SAR studies :
- Replace the 4-chloro group with electron-rich substituents (e.g., NH₂) to modulate affinity.
- Modify the tert-butyl ester to smaller groups (e.g., methyl) to reduce steric hindrance.
- Example: Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 187725-00-4) shows a 0.91 similarity index but lower kinase selectivity .
Properties
IUPAC Name |
tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-4-6-8(12)13-5-14-9(6)15-7/h4-5H,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRISKYMQDIAOHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(N1)N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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